
Oligo(dT)-oligo(dA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oligo(dT)-oligo(dA) is a synthetic compound composed of alternating deoxythymidine (dT) and deoxyadenosine (dA) nucleotides. This compound is often used in molecular biology and biochemistry for various applications, including as primers in polymerase chain reactions (PCR) and as probes in hybridization assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oligo(dT)-oligo(dA) typically involves the sequential addition of deoxythymidine and deoxyadenosine nucleotides to a growing oligonucleotide chain. This process is carried out using phosphoramidite chemistry, where each nucleotide is coupled to the chain via a phosphoramidite intermediate. The reaction conditions include the use of anhydrous solvents and the presence of a coupling agent, such as tetrazole, to facilitate the formation of the phosphodiester bond.
Industrial Production Methods
In an industrial setting, the production of oligo(dT)-oligo(dA) involves automated DNA synthesizers that can efficiently and accurately add nucleotides to the growing chain. After synthesis, the oligonucleotide is cleaved from the solid support and deprotected to remove any protecting groups. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oligo(dT)-oligo(dA) can undergo various chemical reactions, including:
Oxidation: The oligonucleotide can be oxidized to introduce modifications or to study the effects of oxidative damage on DNA.
Reduction: Reduction reactions can be used to remove specific modifications or to study the effects of reducing agents on DNA.
Substitution: Substitution reactions can introduce new functional groups or labels to the oligonucleotide for various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical modifiers like biotin or fluorescent dyes. The reaction conditions vary depending on the desired modification but generally involve aqueous buffers and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA, while substitution reactions can result in biotinylated or fluorescently labeled oligonucleotides.
Scientific Research Applications
Oligo(dT)-oligo(dA) has a wide range of applications in scientific research, including:
Chemistry: Used as a model system to study DNA interactions and modifications.
Biology: Employed as primers in PCR and as probes in hybridization assays to detect specific DNA sequences.
Medicine: Utilized in diagnostic assays to detect genetic mutations or pathogens.
Industry: Applied in the development of biosensors and other biotechnological tools.
Mechanism of Action
The mechanism of action of oligo(dT)-oligo(dA) involves its ability to hybridize with complementary DNA or RNA sequences. This hybridization is driven by the formation of hydrogen bonds between the deoxythymidine and deoxyadenosine nucleotides and their complementary bases. The molecular targets and pathways involved depend on the specific application, such as the amplification of target DNA in PCR or the detection of specific sequences in hybridization assays .
Comparison with Similar Compounds
Similar Compounds
Oligo(dT): Composed solely of deoxythymidine nucleotides, used primarily as primers in reverse transcription.
Oligo(dA): Composed solely of deoxyadenosine nucleotides, used in various molecular biology applications.
Oligo(dC)-oligo(dG): Composed of alternating deoxycytidine and deoxyguanosine nucleotides, used in similar applications as oligo(dT)-oligo(dA).
Uniqueness
Oligo(dT)-oligo(dA) is unique in its ability to form stable hybridization complexes with complementary sequences, making it highly useful in applications requiring specific and strong binding to target DNA or RNA. Its alternating nucleotide structure also provides distinct advantages in certain experimental setups, such as reducing secondary structure formation and improving hybridization efficiency .
Properties
CAS No. |
24939-09-1 |
|---|---|
Molecular Formula |
C20H29N7O14P2 |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1 |
InChI Key |
KKVQVIFXABFJCS-QEYXXENCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Related CAS |
25464-54-4 30177-40-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


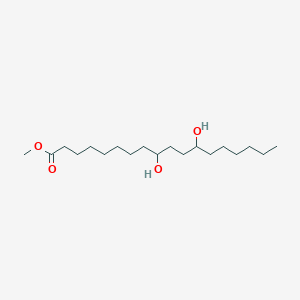
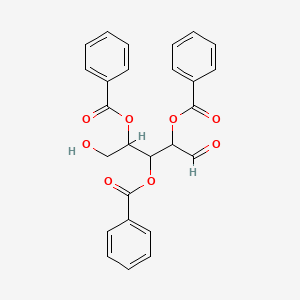
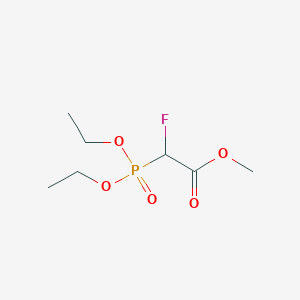
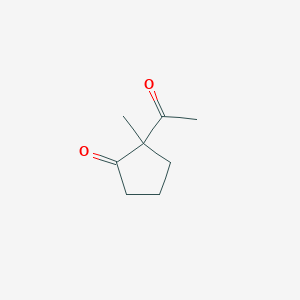


![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
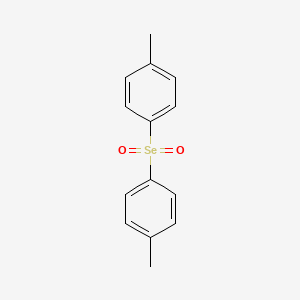

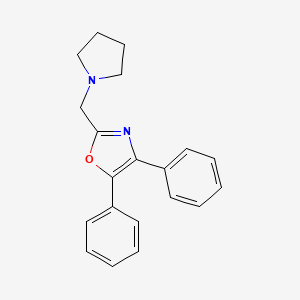
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

